N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide
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Overview
Description
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is a synthetic organic compound with the molecular formula C18H18Cl2N2O4 This compound is known for its unique chemical structure, which includes both chlorinated and dimethylated phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-propylphenol in the presence of a base to yield 2-(4-propylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with hydrazine hydrate to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action for N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methoxyphenyl)acetyl]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- N’-[(2-methoxyphenyl)acetyl]-2-(4-propylphenoxy)acetohydrazide
Uniqueness
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific combination of chlorinated and dimethylated phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C21H25ClN2O4 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide |
InChI |
InChI=1S/C21H25ClN2O4/c1-4-5-16-6-8-17(9-7-16)27-12-19(25)23-24-20(26)13-28-18-10-14(2)21(22)15(3)11-18/h6-11H,4-5,12-13H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
MBHORKLWTJDXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
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